molecular formula C12H15FN2O B11811227 N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide

Cat. No.: B11811227
M. Wt: 222.26 g/mol
InChI Key: HDUBOHYFIDCSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorobenzyl group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide typically involves the reaction of 2-fluorobenzylamine with pyrrolidine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.

Comparison with Similar Compounds

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-Benzylpyrrolidine-3-carboxamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties and biological activities.

    N-(2-Chlorobenzyl)pyrrolidine-3-carboxamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and binding affinity.

    N-(2-Methylbenzyl)pyrrolidine-3-carboxamide: The presence of a methyl group instead of fluorine can lead to variations in hydrophobicity and metabolic stability.

The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its pharmacokinetic properties and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15-12(16)10-5-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16)

InChI Key

HDUBOHYFIDCSPN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.